RO5256390
概述
描述
RO5256390 是罗氏公司开发的一种化合物,以其作为痕量胺相关受体 1 (TAAR1) 的激动剂而闻名。该受体是一种高度保守的 G 蛋白偶联受体 (GPCR),它结合内源性痕量胺。 This compound 在动物模型中显示出减少强迫性进食和暴饮暴食行为的潜力,使其成为治疗诸如暴食症等疾病的候选药物 .
科学研究应用
RO5256390 具有广泛的科学研究应用:
化学: 它作为研究 TAAR1 激动剂的行为及其与其他分子的相互作用的模型化合物。
生物学: 该化合物用于研究 TAAR1 在各种生物过程中的作用,包括神经传递和行为。
医学: this compound 正被探索作为治疗暴食症和其他与强迫行为相关的疾病的潜在治疗方法。
工业: 该化合物的独特特性使其成为开发新药和治疗剂的宝贵工具。
作用机制
RO5256390 通过与痕量胺相关受体 1 (TAAR1) 结合发挥作用。这种结合激活受体,进而调节单胺能神经传递。 This compound 对 TAAR1 的激活已被证明可以阻断精神兴奋剂诱导的过度活跃并产生类似于抗精神病药物奥氮平的脑激活模式 。这表明 this compound 具有抗精神病样特性,可以影响与神经递质调节相关的行为。
生化分析
Biochemical Properties
RO5256390 interacts with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that is widely distributed across the brain and gastrointestinal system . The compound binds to TAAR1 in a pocket near the extracellular region of the receptor, commonly termed the orthosteric binding pocket . This interaction activates TAAR1 signaling pathways through G protein subtypes .
Cellular Effects
In cellular models, this compound has been shown to block compulsive, binge-like eating in rats responding to a highly palatable sugary diet . This suggests that this compound can modulate cellular responses to certain stimuli, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TAAR1 receptor. Structural analysis reveals that this compound binds to TAAR1 mainly through polar interactions . This binding activates the receptor, leading to a cascade of intracellular events that modulate monoaminergic neurotransmission .
Dosage Effects in Animal Models
In animal models, this compound has been shown to block binge-like eating in rats The specific dosage effects of this compound in animal models have not been extensively studied
Metabolic Pathways
As a TAAR1 agonist, it is likely that it interacts with enzymes or cofactors involved in monoaminergic neurotransmission .
Transport and Distribution
Given its role as a TAAR1 agonist, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of this receptor .
Subcellular Localization
Given its role as a TAAR1 agonist, it is likely that it localizes to the same compartments or organelles as this receptor .
准备方法
合成路线和反应条件
RO5256390 的合成涉及多个步骤,从制备恶唑啉环开始。关键中间体 (S)-4-((S)-2-苯基丁基)-4,5-二氢恶唑-2-胺是通过一系列涉及恶唑啉环形成和随后官能化的反应合成的。
恶唑啉环的形成: 第一步涉及在酸性条件下将氨基醇与羧酸衍生物环化以形成恶唑啉环。
官能化: 然后通过一系列取代反应引入苯基丁基基团来官能化恶唑啉环。
工业生产方法
This compound 的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器以更好地控制反应条件,并实施绿色化学原理以减少废物和能源消耗。
化学反应分析
反应类型
RO5256390 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化物。
还原: 还原反应可用于修饰分子内的官能团。
取代: 苯基丁基基团可以被其他官能团取代以创建 this compound 的衍生物。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常用氧化剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以在适当条件下使用各种亲核试剂和亲电试剂来实现取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生氧化物,而取代反应可以产生具有不同官能团的各种衍生物。
相似化合物的比较
RO5256390 在其作为 TAAR1 激动剂的高选择性和效力方面是独特的。类似化合物包括:
RO5166017: 另一种具有类似特性但药代动力学特征不同的 TAAR1 激动剂。
RO5073012: 一种在对 TAAR1 的影响方面具有可比性但化学结构和结合亲和力不同的化合物。
This compound 的独特性在于它与 TAAR1 的特定相互作用,这已被证明可以有效地减少动物模型中的强迫行为 .
属性
IUPAC Name |
(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKFUBXESWHSL-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine (RO5256390)?
A1: this compound acts as a selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [] This receptor, when activated, modulates dopaminergic and glutamatergic signaling in the brain. []
Q2: How does this compound impact alcohol consumption in animal models?
A2: Studies in mice have shown that administration of this compound can transiently reduce alcohol consumption, particularly in mice with a high preference for alcohol. [, ] This effect appears to be linked to a reduction in alcohol preference and motivation for alcohol seeking. [, ]
Q3: Beyond alcohol abuse, what other potential therapeutic applications are being explored for this compound?
A3: Research suggests that this compound may hold promise in addressing cognitive dysfunction in Alzheimer's disease. It has been observed to promote the membrane insertion of NMDA receptors in cortical cells, potentially counteracting the negative effects of β-amyloid peptide (Aβ) on glutamatergic transmission and cognitive function. [, ] Additionally, this compound has shown potential in reducing compulsive, binge-like eating behaviors in animal models. []
Q4: Has this compound demonstrated efficacy in addressing drug addiction in preclinical studies?
A4: Preclinical studies have shown promising results with this compound in the context of cocaine addiction. Activation of TAAR1 by this compound has been linked to the prevention of relapse to cocaine-seeking behavior in animal models. []
Q5: What is known about the structure-activity relationship (SAR) of the 2-Aminooxazoline class, to which this compound belongs?
A5: Starting from a known adrenergic compound, structural modifications led to the discovery of 2-Aminooxazolines as potent and selective TAAR1 ligands. This highlights the importance of specific structural features within this class for TAAR1 activity. []
Q6: What is the significance of this compound's ability to penetrate the blood-brain barrier (BBB)?
A6: The ability of this compound to effectively cross the BBB is crucial for its therapeutic potential in central nervous system (CNS) disorders. This property allows the compound to reach its target, TAAR1, which is primarily located in the brain. []
Q7: What are the potential implications of TAAR1's interaction with the dopamine D2 receptor in the context of drug addiction?
A7: The interaction between TAAR1 and the dopamine D2 receptor is thought to play a significant role in the neurochemical effects of cocaine. [] This interaction may present a novel target for developing therapies for substance use disorders.
Q8: Are there any known instances of TAAR1 involvement in immune responses?
A8: Research has indicated that TAAR1 can influence immune responses. Specifically, TAAR1 has been found to regulate the secretion of tumor necrosis factor (TNF) from peripheral macrophages, suggesting a potential role in inflammatory processes. []
Q9: Are there any notable historical milestones or breakthroughs in the research of TAAR1 and its ligands?
A9: While a comprehensive historical account is beyond the scope of this Q&A, the identification of TAAR1 as a G protein-coupled receptor and the subsequent discovery of its role in modulating monoamine neurotransmission represent major milestones in the field. These findings paved the way for the development of selective ligands like this compound and the exploration of their therapeutic potential in various neurological and psychiatric disorders. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。